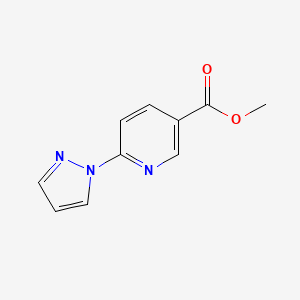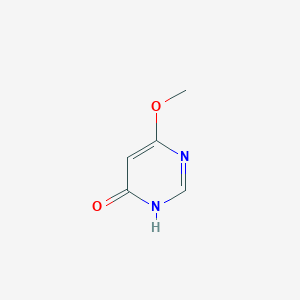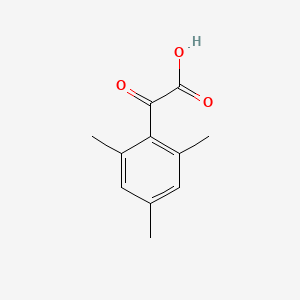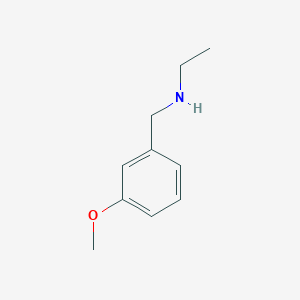
(4-(Piperidin-1-yl)phenyl)methanol
Vue d'ensemble
Description
(4-(Piperidin-1-yl)phenyl)methanol, also known as 4-PPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Drug Synthesis
This compound is used in the synthesis of various drugs due to its role as a cyclic secondary amine. It has been utilized in the preparation of key intermediates for drugs like apixaban, an anticoagulant used to prevent blood clots .
Antimicrobial and Antifungal Agents
The piperidine moiety is known for its antimicrobial properties. Derivatives of this compound could serve as templates for designing potent antimicrobial and antifungal agents with fewer side effects .
Anticancer Agents
Piperidine derivatives, including those derived from (4-(Piperidin-1-yl)phenyl)methanol, are being explored for their potential use as anticancer agents .
Analgesic and Anti-inflammatory Applications
The compound’s derivatives are also being investigated for their analgesic and anti-inflammatory properties, which could lead to new treatments for pain and inflammation .
Antipsychotic Medications
Due to its piperidine core, this compound is being studied for its potential use in antipsychotic medications .
Alzheimer’s Disease Research
Its derivatives are being considered for anti-Alzheimer’s applications, possibly offering new avenues for treatment .
Antiviral and Antimalarial Research
Research is ongoing into the use of piperidine derivatives from this compound in antiviral and antimalarial therapies .
Kinase Inhibition for Cancer Treatment
Some derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer treatment .
Mécanisme D'action
Target of Action
Piperidine derivatives, a category to which this compound belongs, are known to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-(Piperidin-1-yl)phenyl)methanol . These factors can include temperature, pH, and the presence of other substances, among others.
Propriétés
IUPAC Name |
(4-piperidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEGGCAHSYQMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406898 | |
| Record name | [4-(Piperidin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677764-87-3 | |
| Record name | [4-(Piperidin-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



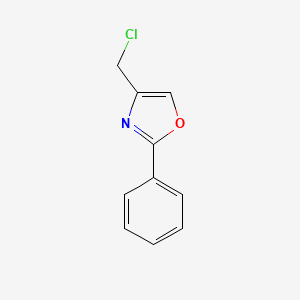
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)



